1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine
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Overview
Description
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms, and a piperazine ring substituted with a trifluoromethylbenzoyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient and consistent production of the compound while minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .
Scientific Research Applications
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol: A related compound with a similar core structure but different functional groups.
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone: A compound with a similar structure but lacking the trifluoromethylbenzoyl group
Uniqueness
The presence of the trifluoromethylbenzoyl group in 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[3-(trifluoromethyl)benzoyl]piperazine imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes the compound particularly interesting for research and development in various fields .
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-5-3-4-14(12-15)18(28)25-8-10-26(11-9-25)19(29)16-13-24-27-7-2-1-6-17(16)27/h3-5,12-13H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHRPQSNAUDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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